N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
The chemical belongs to a class of compounds that often exhibit significant biological activities, making them of interest in the fields of medicinal chemistry and materials science. Compounds with similar structures, such as benzothiophene derivatives, have been extensively studied for their diverse chemical reactions, potential biological activities, and unique physical and chemical properties.
Synthesis Analysis
The synthesis of related benzothiophene derivatives often involves multi-step reactions, starting with basic building blocks like 2-cyano acetamide and diols, followed by condensation, hydrolysis, and cyclization reactions to introduce various functional groups and achieve the desired structural complexity (Talupur et al., 2021). These methods highlight the versatile approaches to constructing complex molecules with precision.
Molecular Structure Analysis
Molecular structure analysis of benzothiophene derivatives reveals diverse conformations and supramolecular aggregations. For instance, certain N-substituted benzothiophene derivatives have been characterized to exhibit different modes of molecular packing and interactions, based on the nature of substituents on the benzamide ring, affecting their physical properties and potential intermolecular interactions (Sagar et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving benzothiophene derivatives are diverse, including photocyclization, Suzuki coupling, and reactions with various organic reagents to introduce or modify functional groups. These reactions are essential for the synthesis of novel compounds with potential biological or physical activities (Mckenney & Castle, 1987).
Physical Properties Analysis
The physical properties of benzothiophene derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structures. For example, the introduction of certain substituents can significantly enhance the solubility of these compounds in organic solvents, which is crucial for their practical applications in medicinal chemistry and material science (Ahmad et al., 2012).
Scientific Research Applications
Synthesis and Characterization
N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound with potential applications in scientific research, primarily in the field of chemistry and pharmacology. It is related to various synthesized compounds that have been explored for their biological activities and chemical properties. For example, compounds synthesized from similar processes have been evaluated for antimicrobial properties and molecular docking studies, highlighting their relevance in medicinal chemistry and drug design (Sailaja Rani Talupur et al., 2021).
Antimicrobial Evaluation
The research into compounds with a similar chemical structure has shown promising antimicrobial properties. Studies on biphenyl benzothiazole-2-carboxamide derivatives, for instance, have identified compounds with significant diuretic activity, suggesting potential applications in treating conditions that benefit from diuresis (M. Yar & Zaheen Hasan Ansari, 2009). Another study on novel N-substituted benzyl/phenyl compounds related to the compound demonstrated moderate to significant radical scavenging activity, indicating potential antioxidant applications (Matloob Ahmad et al., 2012).
Pharmacological Potential
Further, the synthesis of thiophene derivatives from related compounds has been explored for their pharmacological potential, including antiarrhythmic, serotonin antagonist, and antianxiety activities. This suggests the broad therapeutic applications of such compounds in treating various disorders, emphasizing the importance of continued research in this area (A. Amr et al., 2010).
properties
IUPAC Name |
N-[3-[(Z)-N-[(2,5-dihydroxybenzoyl)amino]-C-methylcarbonimidoyl]phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-14(26-27-24(31)19-12-17(28)9-10-21(19)29)15-5-4-6-16(11-15)25-23(30)20-13-32-22-8-3-2-7-18(20)22/h4-6,9-13,28-29H,2-3,7-8H2,1H3,(H,25,30)(H,27,31)/b26-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUGARXSAPTURF-WGARJPEWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=CC(=C1)O)O)C2=CC(=CC=C2)NC(=O)C3=CSC4=C3CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=C(C=CC(=C1)O)O)/C2=CC(=CC=C2)NC(=O)C3=CSC4=C3CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(1Z)-1-{2-[(2,5-dihydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.